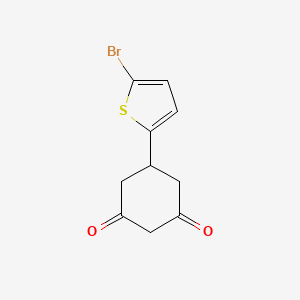

5-(5-Bromothien-2-yl)cyclohexane-1,3-dione

Beschreibung

5-(5-Bromothien-2-yl)cyclohexane-1,3-dione is a synthetic derivative of cyclohexane-1,3-dione, a structural motif widely utilized in medicinal chemistry and agrochemicals due to its ability to chelate metal ions and inhibit enzymes such as 4-hydroxyphenylpyruvate deoxygenase (HPPD) . The compound features a brominated thiophene ring at the 5-position of the cyclohexane-1,3-dione core, which enhances its electronic and steric properties.

Cyclohexane-1,3-dione derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and herbicidal properties. The bromothiophene substituent in this compound likely augments its lipophilicity and binding affinity to biological targets, as seen in structurally related bromophenyl derivatives .

Eigenschaften

IUPAC Name |

5-(5-bromothiophen-2-yl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2S/c11-10-2-1-9(14-10)6-3-7(12)5-8(13)4-6/h1-2,6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBRGSHEEXAJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 5-(5-Bromothien-2-yl)cyclohexane-1,3-dione typically involves the bromination of thienyl compounds followed by cyclization reactions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve optimized reaction conditions to ensure scalability and cost-effectiveness .

Analyse Chemischer Reaktionen

5-(5-Bromothien-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halides and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-(5-Bromothien-2-yl)cyclohexane-1,3-dione has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in various medical conditions.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-(5-Bromothien-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its application .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Brominated Aromatic Substituents

Compound 5c : 2-(1-(4-Bromophenyl)-3-oxo-3-diphenylpropyl)-5,5-dimethylcyclohexane-1,3-dione

- Structure : Features a 4-bromophenyl group instead of bromothiophene.

- Activity: Demonstrated potent anticancer activity against human breast adenocarcinoma (MCF-7) with an LC50 of 10.3 µg/mL via MTT assay. Molecular docking against cancer protein 2ZOQ revealed a high binding affinity score, attributed to hydrophobic interactions and hydrogen bonding with residues like ASN-46 and GLN-130 .

- Spectral Data : IR peaks at 1703 cm⁻¹ (C=O stretch), 1485 cm⁻¹ (C=C aromatic); molecular formula C29H27BrO3 .

Compound 5d : 2-(1-(2-Bromophenyl)-3-oxo-3-diphenylpropyl)-5,5-dimethylcyclohexane-1,3-dione

- Structure : Substituted with a 2-bromophenyl group.

- Activity : Lower anticancer efficacy compared to 5c, likely due to steric hindrance from the ortho-bromo substituent affecting target binding .

- Spectral Data : Similar IR profile to 5c but with distinct ¹H NMR shifts (e.g., 1.116 ppm for methyl groups) .

5-(4-Chlorophenyl)-2-(hydroxymethylene)cyclohexane-1,3-dione

- Structure : Contains a 4-chlorophenyl group and hydroxymethylene moiety.

- Activity : Binds to human FABP4 (fatty acid-binding protein 4) with high specificity, as shown in crystallographic studies (PDB: 7FWC). The chloro substituent enhances halogen bonding with protein residues, a property that may differ from bromothiophene’s larger atomic radius .

Derivatives with Alkoxy and Heterocyclic Substituents

5-(2-Methoxyphenyl)cyclohexane-1,3-dione

- Structure : Methoxy group at the 2-position of the phenyl ring.

- Properties: Increased solubility due to the electron-donating methoxy group but reduced lipophilicity compared to brominated analogues. No direct biological data are provided, but similar compounds show moderate antimicrobial activity .

5-(4-Ethoxyphenyl)cyclohexane-1,3-dione

- Structure : Ethoxy group at the 4-position.

- Applications : Primarily used as a pharmaceutical intermediate. The ethoxy group may enhance metabolic stability compared to bromothiophene .

Anticancer Activity

| Compound | LC50 (µg/mL) | Target Protein | Binding Affinity Score |

|---|---|---|---|

| 5c (4-bromophenyl) | 10.3 | 2ZOQ | -9.2 kcal/mol |

| 5d (2-bromophenyl) | N/A | 2ZOQ | -8.5 kcal/mol |

| 5-(5-Bromothien-2-yl)† | Not reported | Not reported | Not reported |

† Anticipated activity based on structural similarity: Bromothiophene’s larger size may improve hydrophobic interactions but reduce solubility.

Antimicrobial Activity

Data from the 5a-5h series (Tables 3 and 4 ):

- 5c : Moderate antibacterial activity against E. coli (MIC = 25 µg/mL) and S. aureus (MIC = 12.5 µg/mL).

- 5d : Lower activity against E. coli (MIC = 50 µg/mL), likely due to reduced membrane penetration.

Physicochemical Properties

| Compound | LogP* | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| 5c | ~4.2 | 527.43 g/mol | Bromophenyl, diketone |

| 5-(5-Bromothien-2-yl) | ~3.8 (est.) | 313.18 g/mol | Bromothiophene, diketone |

| 5-(4-Chlorophenyl) | ~3.5 | 280.71 g/mol | Chlorophenyl, hydroxymethylene |

Estimated using substituent contributions. Bromothiophene’s lower LogP vs. bromophenyl may improve aqueous solubility but reduce membrane permeability.

Biologische Aktivität

5-(5-Bromothien-2-yl)cyclohexane-1,3-dione is a compound of interest due to its potential biological activities, particularly in the fields of anti-tuberculosis and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a cyclohexane-1,3-dione core substituted with a bromothienyl group. The synthesis typically involves a condensation reaction of cyclohexane-1,3-diones with appropriate thiophenes or their derivatives. This structural configuration is crucial for its biological activity, which has been explored in several studies.

Antituberculosis Activity

Research has indicated that derivatives of cyclohexane-1,3-dione exhibit significant anti-tuberculosis properties. For instance, compounds similar to this compound were evaluated against Mycobacterium tuberculosis (M. tuberculosis). In one study, the most promising compounds demonstrated minimum inhibitory concentrations (MICs) comparable to established antituberculosis drugs such as ethambutol and levofloxacin .

Table 1: Anti-Tuberculosis Activity of Cyclohexane-1,3-Dione Derivatives

| Compound | MIC (μg/mL) | Reference |

|---|---|---|

| 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione | 2.5 | |

| 2-(((2-hydroxyphenyl)amino)methylene)-cyclohexane-1,3-dione | 5–10 | |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of cyclohexane-1,3-dione derivatives has also been investigated. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. A recent study highlighted that certain derivatives exhibited cytotoxic effects with IC50 values indicating potent activity against H460 and A549 cell lines .

Table 2: Anticancer Activity of Cyclohexane-1,3-Dione Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Cyclohexane derivative A | H460 | < 10 | |

| Cyclohexane derivative B | A549 | < 15 | |

| This compound | TBD | TBD | TBD |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the cyclohexanedione framework significantly affect biological activity. For instance:

- The presence of a bromine atom at the thiophene ring enhances the compound's interaction with target enzymes.

- Substituents at the C-5 position have been shown to optimize anti-tuberculosis activity .

Figure 1: Proposed SAR for Cyclohexane Derivatives

SAR Diagram

Case Studies and Research Findings

Several case studies have documented the efficacy of cyclohexane derivatives:

- Case Study on Anti-TB Activity : A series of cyclohexanediones were synthesized and tested against M. tuberculosis. The results indicated that specific substitutions led to enhanced activity compared to parent compounds.

- Anticancer Evaluation : In another study focusing on NSCLC, a library of cyclohexanediones was screened for cytotoxicity. The results demonstrated a strong correlation between structural modifications and increased anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.